Exact mass and molecular weight of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate
Exact mass and molecular weight of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole nucleus is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide provides a detailed technical overview of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, focusing on its fundamental physicochemical properties, particularly its exact mass and molecular weight, which are critical for its analytical characterization and application in drug discovery and development.
The strategic placement of the amino and carboxylate groups on the pyrazole ring makes this compound a versatile building block for the synthesis of more complex molecules.[3] Aminopyrazoles, in particular, have garnered substantial interest as scaffolds for the development of kinase inhibitors, a crucial class of therapeutics in oncology and immunology.[4][5] The ethyl group at the N1 position and the methyl ester at the C5 position further influence the compound's solubility, lipophilicity, and metabolic stability, all of which are key parameters in drug design.
This document serves as a comprehensive resource for researchers, providing not only the precise mass and weight data but also the underlying principles of their determination and their importance in experimental workflows.
Physicochemical Properties: Exact Mass and Molecular Weight
A precise understanding of a molecule's mass is fundamental to its identification and characterization. In mass spectrometry, two key terms are often used: exact mass and molecular weight. While related, they are distinct concepts.
Molecular Weight (also known as average molecular mass) is the weighted average mass of a molecule's constituent atoms, taking into account the natural isotopic abundance of each element. It is calculated using the standard atomic weights of the elements.
Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions.
For Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, the key physicochemical properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | [6][7] |
| Molecular Weight | 169.18 g/mol | [6][7] |
| Exact Mass | 169.085126602 Da | [8][9] |
| CAS Number | 1029052-29-6 | [6] |
The molecular formula, C₇H₁₁N₃O₂, dictates both the molecular weight and the exact mass. The molecular weight of 169.18 g/mol is a value commonly used in stoichiometric calculations for chemical reactions. The exact mass of 169.085126602 Da is a more precise value that would be observed in high-resolution mass spectrometry, allowing for unambiguous identification of the compound.
Molecular Structure
The structural arrangement of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is depicted below. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
Caption: 2D structure of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate.
Experimental Characterization and Protocols
The identity and purity of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate are typically confirmed using a combination of analytical techniques, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being central to this process.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule by providing its exact mass.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
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Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
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Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.
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Data Acquisition: The mass spectrum is acquired in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule.
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Data Analysis: The measured m/z of the most intense peak corresponding to the [M+H]⁺ ion is compared to the theoretical exact mass of the protonated molecule. A mass accuracy of within 5 ppm is generally considered confirmation of the elemental composition.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. While a detailed fragmentation analysis is beyond the scope of this guide, the pyrazole ring is known to undergo characteristic cleavages, such as the loss of N₂ or HCN.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected NMR signals for Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate would confirm the presence of the ethyl group, the methyl ester, the amino group, and the pyrazole ring protons.
Applications in Drug Discovery
The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting various diseases. The amino group serves as a key hydrogen bond donor, enabling interactions with protein targets, while the pyrazole ring acts as a stable, aromatic core.
Kinase Inhibition: A significant application of aminopyrazole derivatives is in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-aminopyrazole moiety can be found in numerous potent and selective kinase inhibitors.
Anticancer and Anti-inflammatory Agents: Research has demonstrated the potential of pyrazole derivatives as anticancer and anti-inflammatory agents.[1][4] The ability of these compounds to modulate various signaling pathways makes them attractive candidates for the development of novel therapeutics in these areas.
The workflow for leveraging a compound like Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate in a drug discovery program is illustrated below.
Caption: A generalized workflow for the utilization of a chemical building block in drug discovery.
Conclusion
Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a well-defined chemical entity with significant potential as a building block in the synthesis of biologically active molecules. Its precise molecular weight and exact mass are foundational to its reliable use in research and development. This guide has provided these core physicochemical properties, placed them in the context of their analytical determination, and highlighted the broader significance of the aminopyrazole scaffold in modern drug discovery. The information and protocols presented herein are intended to support the work of researchers and scientists in their efforts to develop the next generation of therapeutics.
References
-
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
-
PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]
-
PubChem. (+-)-Homohistidine. [Link]
-
PubChem. alpha-Methylhistidine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. academicstrive.com [academicstrive.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate () for sale [vulcanchem.com]
- 8. alpha-Methylhistidine | C7H11N3O2 | CID 150780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (+-)-Homohistidine | C7H11N3O2 | CID 4153393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
